molecular formula C15H10N6O2S B2908832 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide CAS No. 1396786-67-6

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2908832
CAS No.: 1396786-67-6
M. Wt: 338.35
InChI Key: PGXSTPYUIGXZEQ-UHFFFAOYSA-N
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Description

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a tetrazole ring, an isoxazole ring, and a thiophene ring, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide typically involves a multi-step process:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated isoxazole.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile in the presence of a catalyst such as copper(I) iodide.

    Final Coupling: The final step involves coupling the synthesized isoxazole-thiophene intermediate with a phenyl tetrazole carboxylic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Material Science: Explored for its potential use in organic electronics and as a building block for novel polymers.

    Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation or microbial growth.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Pathway Modulation: It may interfere with signaling pathways, such as the MAPK/ERK pathway, which is crucial in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-triazole derivatives: Known for their broad range of biological activities, including anticancer and antimicrobial properties.

    Isoxazole derivatives: Widely studied for their anti-inflammatory and analgesic effects.

    Tetrazole derivatives: Commonly used in pharmaceuticals for their bioisosteric properties, enhancing drug stability and bioavailability.

Uniqueness

2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-phenyl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O2S/c22-15(14-17-20-21(18-14)10-5-2-1-3-6-10)16-13-9-11(19-23-13)12-7-4-8-24-12/h1-9H,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXSTPYUIGXZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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